

Initial Studies on the Cellular Uptake and Intracellular Action of Fosmetpantotenate

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fosmetpantotenate (RE-024) is a novel phosphopantothenate replacement therapy developed for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN). PKAN is a rare genetic disorder caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme pantothenate kinase 2. This enzyme is responsible for the phosphorylation of pantothenate (vitamin B5) to phosphopantothenate (PPA), the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA). A deficiency in PanK2 activity leads to reduced levels of CoA, a critical molecule in numerous cellular processes, including energy metabolism and lipid biosynthesis. Due to its charged nature, direct administration of PPA is challenging as it exhibits poor cell permeability[1][2]. Fosmetpantotenate is a prodrug designed to overcome this limitation by masking the phosphate group, thereby enhancing its ability to cross cellular membranes. Once inside the cell, it is metabolized to yield PPA, which can then be utilized by the downstream enzymes of the CoA biosynthetic pathway to restore intracellular CoA levels. This document provides a technical overview of the initial preclinical studies that investigated the cellular uptake, mechanism of action, and efficacy of Fosmetpantotenate in a cellular model of PKAN.

Postulated Mechanism of Action

Fosmetpantotenate is designed as a cell-permeable precursor of phosphopantothenate (PPA). By masking the dianionic charge of the phosphate group, its membrane permeability is

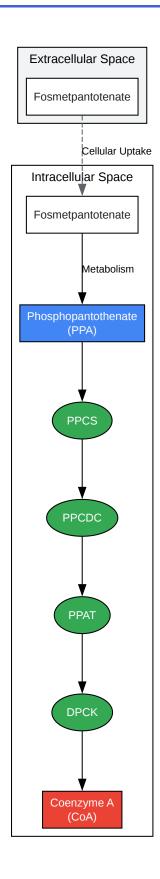






significantly increased compared to PPA[1][2]. Upon cellular entry, **Fosmetpantotenate** is enzymatically cleaved to release PPA. This PPA then serves as a substrate for the subsequent enzymes in the Coenzyme A (CoA) biosynthetic pathway, namely 4'-phosphopantothenoylcysteine synthetase (PPCS), (R)-4'-phospho-N-pantothenoylcysteine decarboxylase (PPCDC), 4'-phosphopantetheine adenylyltransferase (PPAT), and dephospho-CoA kinase (DPCK), ultimately leading to the synthesis of CoA[1]. This mechanism effectively bypasses the dysfunctional PanK2 enzyme in individuals with PKAN.





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Caption: Postulated intracellular metabolism of **Fosmetpantotenate**.

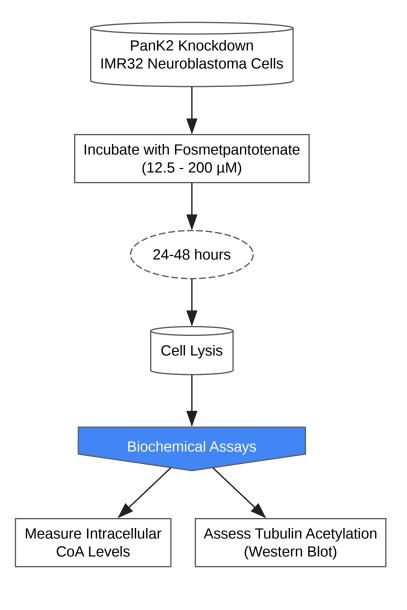


In Vitro Efficacy Studies

Initial in vitro studies were conducted to assess the ability of **Fosmetpantotenate** to restore CoA levels and rescue downstream metabolic defects in a cellular model of PKAN. These experiments utilized a human neuroblastoma IMR32 cell line with stable knockdown of PanK2 expression via shRNA, which exhibited approximately 70% reduced PanK2 protein levels and a four-fold decrease in free and total CoA levels compared to control cells.

Experimental Workflow for In Vitro Studies

The general workflow for evaluating the efficacy of **Fosmetpantotenate** in PanK2 knockdown cells involved cell culture, treatment with varying concentrations of the compound, and subsequent measurement of intracellular CoA levels and tubulin acetylation.





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Caption: Experimental workflow for in vitro evaluation of **Fosmetpantotenate**.

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from the initial studies on PanK2 knockdown neuroblastoma cells.

Table 1: Intracellular Coenzyme A Levels Following Acute Fosmetpantotenate Treatment

Fosmetpantotenate Concentration (µM)	Mean Free CoA (pmol/mg protein)	Fold Increase vs. Untreated
0 (Untreated Control)	~50	1.0
12.5	~100	~2.0
25	~150	~3.0
50	~175	~3.5
100	~200	~4.0
200	~200	~4.0

Data are approximate values interpreted from graphical representations in the source publication for illustrative purposes. Acute treatment for 48 hours with **Fosmetpantotenate** led to a dose-dependent increase in free CoA levels, with a 2- to 4-fold increase observed at concentrations between 25 μ M and 200 μ M.

Table 2: Tubulin Acetylation Levels Following Acute Fosmetpantotenate Treatment

Fosmetpantotenate Concentration (µM)	Tubulin Acetylation (Fold of PanK2 Control Knockdown)
25	2.0 - 5.0
50	2.0 - 5.0
200	2.0 - 5.0



Treatment with **Fosmetpantotenate** for 48 hours resulted in a significant increase in tubulin acetylation, a CoA-dependent process, indicating the restoration of a key metabolic function.

Table 3: In Vitro Blood-Brain Barrier Permeability

Compound	Apparent Permeability (Papp, 10 ⁻⁶ cm/s)
Fosmetpantotenate (Diastereomer 1)	>50
Fosmetpantotenate (Diastereomer 2)	>50
Pantothenate (PA)	10 - 20
Phosphopantothenate (PPA)	<0.5

Permeability was assessed using a co-culture model of porcine brain endothelial cells and rat astrocytes. These results demonstrate the significantly enhanced permeability of **Fosmetpantotenate** across a blood-brain barrier model compared to PPA.

Experimental Protocols Cell Culture and PanK2 Knockdown

A human neuroblastoma IMR32 cell line (ATCC) was used. Stable PanK2 knockdown was achieved through lentiviral-delivered shRNA targeting the PANK2 gene. The resulting cell line exhibited an approximately 70% decrease in PanK2 protein levels.

In Vitro Treatment with Fosmetpantotenate

PanK2 knockdown IMR32 cells were treated with varying concentrations of **Fosmetpantotenate** (12.5, 25, 50, 100, and 200 μ M). For acute dosing experiments, cells were treated for 48 hours, with the medium and fresh compound being replaced at 24 hours.

Measurement of Intracellular Coenzyme A

Following treatment, cells were harvested and lysed. Intracellular free and total CoA levels were quantified using a specific and sensitive analytical method, likely involving liquid chromatography-mass spectrometry (LC-MS), although the specific assay details are not



provided in the abstract. The protein concentration of the cell lysates was used for normalization.

Western Blotting for Tubulin Acetylation

To assess the functional restoration of CoA-dependent pathways, the levels of acetylated tubulin were measured. After cell lysis, protein extracts were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated tubulin. β -actin was used as a loading control for normalization. Densitometry was used to quantify the relative changes in tubulin acetylation levels.

Conclusion

The initial preclinical studies on **Fosmetpantotenate** provide strong evidence for its proposed mechanism of action. As a prodrug, it effectively crosses cellular membranes and is metabolized to PPA, thereby replenishing the substrate for CoA biosynthesis in a cellular model of PKAN. The observed dose-dependent increase in intracellular CoA levels and the rescue of a CoA-dependent metabolic process (tubulin acetylation) in PanK2-deficient cells support the therapeutic potential of **Fosmetpantotenate**. Furthermore, its high permeability in an in vitro blood-brain barrier model suggests its potential to reach the central nervous system, a critical requirement for treating the neurological manifestations of PKAN. These foundational studies provided the rationale for the further clinical development of **Fosmetpantotenate** as a treatment for PKAN.

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